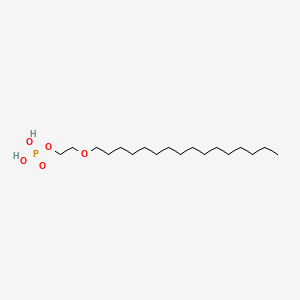

2-Hexadecoxyethyl dihydrogen phosphate

Description

2-Hexadecoxyethyl dihydrogen phosphate is an organophosphate compound characterized by a hexadecyl (C₁₆) alkyl chain connected via an ether linkage to an ethyl group, which is esterified to a dihydrogen phosphate group. Key features include:

- Molecular formula: Estimated as C₁₈H₃₉O₅P (based on structural analogs).

- Molecular weight: ~366.5 g/mol.

- Solubility: Low water solubility due to the hydrophobic hexadecyl chain; soluble in organic solvents like chloroform or ethanol.

- Applications: Likely used in surfactants, lipid bilayer studies, and organic synthesis due to its amphiphilic nature .

Properties

CAS No. |

50643-20-4 |

|---|---|

Molecular Formula |

C18H39O5P |

Molecular Weight |

366.5 g/mol |

IUPAC Name |

2-hexadecoxyethyl dihydrogen phosphate |

InChI |

InChI=1S/C18H39O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-17-18-23-24(19,20)21/h2-18H2,1H3,(H2,19,20,21) |

InChI Key |

OLORIKAYHUAJHN-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCOCCOP(=O)(O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCCOP(=O)(O)O |

Other CAS No. |

50643-20-4 |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Preparation Methods

Ethoxylation of Cetyl Alcohol

Cetyl alcohol (hexadecanol) undergoes ethoxylation, a process where ethylene oxide is reacted with the alcohol under alkaline conditions. This reaction introduces ethoxy (-CH2CH2O-) units, forming the ethoxylated intermediate, 2-hexadecoxyethanol. The degree of ethoxylation (number of ethylene oxide units) can be controlled by adjusting reaction parameters such as temperature, pressure, catalyst concentration, and molar ratio of ethylene oxide to cetyl alcohol.

- Reaction conditions: Typically conducted at elevated temperatures (100–130°C) and moderate pressures (1–3 atm) in the presence of a base catalyst such as potassium hydroxide.

- Control of ethoxylation: Precise control over the ethylene oxide feed allows tuning of the hydrophilic-lipophilic balance (HLB) of the final product.

Phosphorylation of Ethoxylated Alcohol

The ethoxylated cetyl alcohol is then reacted with a suitable phosphorylating agent, commonly phosphorus oxychloride (POCl3) or phosphoric acid derivatives, to introduce the dihydrogen phosphate group (-OPO3H2).

- Reaction conditions: Typically performed under controlled temperature (50–90°C) and inert atmosphere to prevent side reactions.

- Neutralization: After phosphorylation, the reaction mixture is neutralized, often with water or mild bases, to yield the dihydrogen phosphate ester.

Industrial Production Methods

Industrial synthesis of this compound is scaled up using continuous or batch reactors designed for ethoxylation and phosphorylation steps.

| Step | Conditions | Notes |

|---|---|---|

| Ethoxylation | 100–130°C, 1–3 atm, alkaline catalyst | Control of EO feed rate critical for product grade |

| Phosphorylation | 50–90°C, inert atmosphere | Use of POCl3 or phosphoric acid derivatives |

| Purification | Washing, neutralization, drying | Removal of unreacted materials and by-products |

- Purification: The crude product is purified by washing with solvents such as isopropanol or hexane and removal of residual catalysts and impurities.

- Quality control: Final product is analyzed for phosphate content, ethoxylation degree, and purity using techniques like NMR, IR spectroscopy, and chromatography.

Detailed Research Findings and Data

Reaction Mechanism Insights

- The ethoxylation proceeds via nucleophilic attack of the alkoxide ion (formed from cetyl alcohol and base) on ethylene oxide.

- Phosphorylation involves nucleophilic substitution where the hydroxyl group of the ethoxylated alcohol attacks the electrophilic phosphorus center.

Yield and Purity Data

| Parameter | Typical Industrial Values |

|---|---|

| Ethoxylation conversion | >95% |

| Phosphorylation yield | 85–92% |

| Final product purity | >98% (phosphate content) |

| Degree of ethoxylation | Controlled, typically 1–3 EO units |

Analytical Characterization

- NMR Spectroscopy: Confirms the ethoxy chain length and phosphate ester formation.

- Infrared Spectroscopy (IR): Shows characteristic P=O and P–O–C stretching vibrations.

- X-Ray Diffraction (XRD): Used in related phosphate compounds to confirm crystalline phases but less common in this organic phosphate ester.

Comparative Table of Preparation Methods

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Ethoxylation + Phosphorylation (Standard) | Two-step reaction with controlled EO addition and phosphorylation | High purity, tunable properties | Requires careful control of conditions |

| Direct Phosphorylation of Alcohol | Single-step reaction with phosphoric acid derivatives | Simpler process | Lower control over ethoxylation degree |

| Alternative Catalytic Routes | Use of novel catalysts for ethoxylation/phosphorylation | Potentially greener, more efficient | Less established industrially |

Notes on Purification and Quality Control

- Purification often involves solvent washing (e.g., isopropanol) and neutralization to remove residual acids or bases.

- Removal of unreacted cetyl alcohol and ethylene oxide is critical to avoid impurities.

- Quality is assessed by phosphate content titration and surfactant performance tests.

Chemical Reactions Analysis

Types of Reactions

2-Hexadecoxyethyl dihydrogen phosphate can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of polyethylene glycol hexadecyl ether phosphate include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of polyethylene glycol hexadecyl ether phosphate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions can yield a wide range of substituted products .

Scientific Research Applications

2-Hexadecoxyethyl dihydrogen phosphate has a wide range of scientific research applications, including:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.

Biology: Employed in cell culture and molecular biology experiments to permeabilize cell membranes and facilitate the uptake of substances.

Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of hydrophobic drugs.

Industry: Applied in the formulation of cosmetics, personal care products, and food additives to stabilize emulsions and enhance product performance

Mechanism of Action

The mechanism of action of polyethylene glycol hexadecyl ether phosphate involves its ability to interact with both hydrophobic and hydrophilic substances. The compound forms micelles in aqueous solutions, which can encapsulate hydrophobic molecules and enhance their solubility. This property is particularly useful in drug delivery systems, where the compound can improve the bioavailability of poorly soluble drugs .

Comparison with Similar Compounds

Structural and Functional Differences

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility Profile |

|---|---|---|---|---|

| 2-Hexadecoxyethyl dihydrogen phosphate | C₁₈H₃₉O₅P (inferred) | ~366.5 | Hexadecyl ether, ethyl-phosphate | Low water solubility; lipophilic |

| 2-Hydroxyethyl dihydrogen phosphate | C₂H₇O₅P | 142.05 | Hydroxyl group on ethyl backbone | Highly water-soluble |

| Dihexadecyl hydrogen phosphate | C₃₂H₆₇O₄P | 547.8 | Two hexadecyl chains | Insoluble in water; lipid-soluble |

| 2-Acetamidoethyl dihydrogen phosphate | C₄H₁₀NO₅P | 183.1 | Acetamido group on ethyl backbone | Moderate water solubility |

| Neopentyl dihydrogen phosphate | C₅H₁₁O₄P | 166.1 | Branched neopentyl group | Low water solubility; stable in acid |

Reactivity and Stability

Hydrolysis :

- Neopentyl dihydrogen phosphate undergoes acid-catalyzed hydrolysis without rate maxima in strong acid, contrasting with aryl phosphates (). The bulky hexadecoxy group in This compound may similarly resist hydrolysis compared to smaller analogs like 2-hydroxyethyl phosphate , which hydrolyzes readily in aqueous environments .

- Steric hindrance from the hexadecoxy chain likely reduces reactivity in esterification or nucleophilic substitution reactions compared to 2-hydroxyethyl phosphate .

Binding Affinity :

Research Findings and Key Insights

- Steric Effects : Bulky substituents (e.g., hexadecoxy) reduce binding to synthetic receptors (e.g., receptor 440a vs. 401 in ) but enhance lipid compatibility .

- Hydrophobicity : Longer alkyl chains (C₁₆ vs. C₁₂ in ) lower critical micelle concentration (CMC), improving surfactant efficiency .

- Synthetic Challenges : Ether-linked phosphates require protective strategies during synthesis, as seen in isosorbide dihydrogen phosphate preparation () .

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 2-Hexadecoxyethyl dihydrogen phosphate in laboratory experiments?

- Methodological Answer: Researchers must wear protective eyewear, gloves, lab coats, and masks to avoid skin/eye contact. Experiments should be conducted in a fume hood to minimize inhalation risks. Post-experiment waste must be segregated and disposed via certified hazardous waste management services to prevent environmental contamination .

Q. Which spectroscopic and chromatographic techniques are recommended for structural characterization of this compound?

- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) can elucidate molecular structure and phosphate group coordination. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is effective for purity assessment and detecting degradation products. For quantitative analysis in biological matrices, normalize measurements against internal standards (e.g., taurine ratios) to correct for matrix interference .

Q. What synthetic routes are commonly employed for producing phosphate esters like this compound?

- Methodological Answer: Phosphorylation reactions using phosphorus oxychloride (POCl₃) or polyphosphoric acid with hexadecoxyethanol are typical. Reaction conditions (temperature, stoichiometry, and catalyst use) must be optimized via iterative design. Post-synthesis, purify via recrystallization or column chromatography, and validate purity using melting point analysis and FT-IR spectroscopy .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize the synthesis of this compound?

- Methodological Answer: Apply a factorial design (e.g., central composite design) to evaluate interactions between variables like reaction temperature, pH, and reagent molar ratios. Use ANOVA to identify significant factors and model the response surface. For example, in phosphate derivative synthesis, replicate experiments at optimal conditions (e.g., pH 8.0, 120% moisture) to maximize yield while minimizing side reactions .

Q. How should researchers resolve contradictions in reported effects of phosphate additives on material properties?

- Methodological Answer: Conduct systematic replication studies with controlled variables (e.g., hydration time, temperature). For instance, conflicting reports on phosphate-modified cement strength can be addressed by comparing XRD patterns of hydrated phases (e.g., 5·1·7 phase formation) and statistical analysis of compressive strength data across multiple trials. Use meta-analysis to reconcile differences in solubility or environmental conditions .

Q. What experimental strategies mitigate challenges in studying dihydrogen phosphate interactions with biological systems?

- Methodological Answer: Dihydrogen phosphate’s self-association in solution complicates binding studies. Employ isothermal titration calorimetry (ITC) or NMR titration under varied ionic strengths to quantify oligomerization effects. For example, in anion-binding research, use competition assays with host molecules to distinguish direct binding from phosphate oligomer interference .

Q. How can researchers detect trace levels of this compound in complex biological matrices?

- Methodological Answer: Use LC-MS/MS with selective ion monitoring (SIM) for high sensitivity. Pre-treat samples with solid-phase extraction (SPE) to remove interfering compounds. Normalize results against a stable internal standard (e.g., deuterated analogs) to account for matrix effects. For example, in Alzheimer’s biomarker studies, calculate analyte-to-taurine ratios to correct baseline noise .

Data Analysis and Experimental Design

Q. What statistical approaches validate reproducibility in phosphate derivative studies?

- Methodological Answer: Implement a two-tailed t-test for unequal variances to compare experimental and control groups. For non-normally distributed data (e.g., chromatographic peak ratios), apply transformations like arcsin√(x) before analysis. Report confidence intervals (e.g., 95%) and effect sizes to quantify significance .

Q. How does dihydrogen phosphate’s oligomerization affect its role in supramolecular chemistry?

- Methodological Answer: Use dynamic light scattering (DLS) or small-angle X-ray scattering (SAXS) to characterize oligomer size distributions. In host-guest studies, vary solvent polarity (e.g., DMSO vs. water) to assess oligomer stability. Competitive binding assays with monomers vs. oligomers can isolate their individual contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.